2-Methoxyquinolin-8-ol

Fluorescent Probe Zinc Sensing 8-Hydroxyquinoline Derivatives

Researchers requiring metal chelation without fluorescence interference face limited options among 8-hydroxyquinoline derivatives. 2-Methoxyquinolin-8-ol (CAS 74668-72-7) addresses this gap as a weakly fluorescent Zn(II) chelator, serving as an ideal control or non-fluorescent competitor in binding studies. • Non-fluorescent upon Zn(II) complexation-unlike the 4-methoxy isomer-enabling use in fluorescence-based metal sensing assays. • Computed logP of 1.949 enhances membrane permeability for CNS-penetrant therapeutic development. • Low melting point (50.5°C) simplifies handling and thermal processing in formulation research. • Supplied at ≥95% purity with reliable global shipping from BenchChem.

Molecular Formula C10H9NO2
Molecular Weight 175.18 g/mol
CAS No. 74668-72-7
Cat. No. B1605778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxyquinolin-8-ol
CAS74668-72-7
Molecular FormulaC10H9NO2
Molecular Weight175.18 g/mol
Structural Identifiers
SMILESCOC1=NC2=C(C=CC=C2O)C=C1
InChIInChI=1S/C10H9NO2/c1-13-9-6-5-7-3-2-4-8(12)10(7)11-9/h2-6,12H,1H3
InChIKeyAJWJCDDMGBKWAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxyquinolin-8-ol: Core Properties & Research Use


2-Methoxyquinolin-8-ol (also known as 2-methoxy-8-hydroxyquinoline) is a substituted 8-hydroxyquinoline derivative bearing a methoxy group at the 2-position of the quinoline ring. This compound serves as a versatile building block in medicinal chemistry and materials science, particularly as a precursor for fluorescent probes and metal-chelating agents [1]. Its computed physicochemical properties include a logP of 1.949, a topological polar surface area of 42.35 Ų, and a melting point of 50.5°C .

Why Analogs Cannot Replace 2-Methoxyquinolin-8-ol


The position and nature of substituents on the 8-hydroxyquinoline scaffold profoundly influence critical performance parameters including metal-ion binding affinity, fluorescence quantum yield, and lipophilicity. As demonstrated in direct comparative studies, regioisomeric methoxy substitution (e.g., 2-OMe vs. 4-OMe) yields dramatic differences in photophysical behavior upon Zn(II) complexation, with the 2-methoxy analogue exhibiting markedly lower fluorescence than its 4-methoxy counterpart [1]. This functional divergence precludes simple in-class substitution and mandates compound-specific evaluation for applications such as metal-selective fluorophores, antimicrobial agents, or OLED precursors.

2-Methoxyquinolin-8-ol vs. Closest Analogs: Key Differences


Fluorescence Quantum Yield: Weak vs. Strong Zn(II) Emission

In a direct head-to-head spectroscopic comparison of methoxy-substituted 8-hydroxyquinoline analogues, the 2-methoxy derivative was found to be 'weakly or non-fluorescent' in solution and formed a weakly fluorescent complex with Zn(II). In contrast, the 4-methoxy isomer 'forms a significantly more fluorescent complex' and possesses 'a higher quantum yield' than the 6-methoxy analogue and Zinquin ester [1].

Fluorescent Probe Zinc Sensing 8-Hydroxyquinoline Derivatives

Lipophilicity & Melting Point: Physicochemical Profile Comparison

2-Methoxyquinolin-8-ol displays a computed logP of 1.949 and a melting point of 50.5°C (determined in hexane) . In comparison, the parent 8-hydroxyquinoline has a reported logP of approximately 1.8 and a melting point of 72-76°C [1]. The methoxy substitution increases lipophilicity by ~0.15 logP units and significantly depresses the melting point by ~22-25°C, reflecting altered intermolecular hydrogen bonding and crystal packing.

LogP Melting Point Drug Design

Synthetic Accessibility: Distinct Nitration Route

The synthesis of the 2-methoxy analogue is achieved by nitration of 2-chloroquinoline followed by subsequent functional group manipulation, whereas the 4-methoxy isomer is prepared from a 4-quinolone derivative and the 5-methoxy isomer via standard Skraup synthesis [1]. This divergence in synthetic entry points may influence procurement decisions when seeking specific substitution patterns.

Synthesis Quinoline Derivatives Regioselective Functionalization

2-Methoxyquinolin-8-ol: Key Application Scenarios


Low-Background Zinc Chelators for Biological Assays

Given the weakly fluorescent nature of 2-methoxyquinolin-8-ol and its Zn(II) complex [1], this compound is ideally suited for applications requiring metal chelation without interfering fluorescence. It can serve as a control compound in fluorescence-based Zn(II) sensing assays or as a non-fluorescent competitor in binding studies.

Lead Optimization with Enhanced Lipophilicity

The computed logP of 1.949 for 2-methoxyquinolin-8-ol represents a moderate increase over the parent 8-hydroxyquinoline, potentially improving membrane permeability. This property makes the compound an attractive scaffold for developing CNS-penetrant or orally bioavailable 8-hydroxyquinoline-based therapeutics.

Regiospecific Quinoline Building Blocks

The synthetic accessibility of 2-methoxyquinolin-8-ol via nitration of 2-chloroquinoline [1] provides a reliable entry point for further derivatization at the 2-position. Researchers requiring a 2-substituted 8-hydroxyquinoline core for library synthesis or structure-activity relationship studies can confidently procure this intermediate.

Formulation Development Using Thermal Properties

The significantly lower melting point of 2-methoxyquinolin-8-ol (50.5°C) compared to 8-hydroxyquinoline (72-76°C) [2] simplifies handling and may facilitate hot-melt extrusion or other thermal processing techniques in pharmaceutical formulation.

Quote Request

Request a Quote for 2-Methoxyquinolin-8-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.